4,4'-Dichlorodiphenylmethane

Description

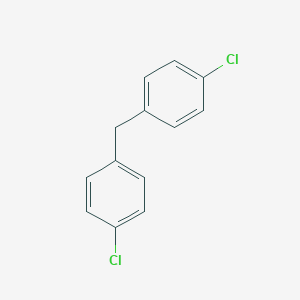

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[(4-chlorophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGSWLJZAKVBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059239 | |

| Record name | Bis(4-chlorophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-76-8, 25249-39-2 | |

| Record name | 4,4′-Dichlorodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dichlorodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(chlorophenyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025249392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichlorodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dichlorodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-methylenebis[4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-chlorophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-methylenebis[4-chlorobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DICHLORODIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT223M491B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

4,4'-Dichlorodiphenylmethane CAS number and properties

An In-depth Technical Guide to 4,4'-Dichlorodiphenylmethane for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dichlorodiphenylmethane is a chlorinated hydrocarbon that serves as a pivotal precursor and versatile intermediate in the synthesis of a wide array of chemical compounds. This technical guide provides a comprehensive exploration of its core properties, synthesis methodologies, and significant applications, with a particular focus on its utility in the pharmaceutical industry. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this document aims to be an essential resource for professionals in research and drug development, fostering a deeper understanding and facilitating innovative applications of this foundational molecule.

Core Identity and Physicochemical Profile

4,4'-Dichlorodiphenylmethane, identified by the CAS number 101-76-8, is a chlorophenylmethane derivative where two hydrogen atoms of methane are substituted by p-chlorophenyl groups[1][2][3]. This structural arrangement imparts specific chemical and physical characteristics that are crucial for its application in organic synthesis.

A precise understanding of its physicochemical properties is fundamental for its effective use in a laboratory or industrial setting, dictating parameters for reaction conditions, purification methods, and storage.

Table 1: Physicochemical Properties of 4,4'-Dichlorodiphenylmethane

| Property | Value | Reference(s) |

| CAS Number | 101-76-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₀Cl₂ | [1][2][3][4] |

| Molecular Weight | 237.12 g/mol | [1][2][4] |

| Appearance | Colorless to white solid | [6] |

| Melting Point | 55.5 °C | [1][2] |

| Boiling Point | 308.48 °C (rough estimate) | [2] |

| 145-160 °C @ 2 Torr | [1] | |

| Density | 1.365 g/cm³ | [1][2] |

| Solubility | Insoluble in water; Soluble in chloroform and methanol (slightly). | [2][4] |

| XLogP3 | 4.9 | [1] |

Synthesis, Reactivity, and Mechanistic Insights

The synthesis of 4,4'-Dichlorodiphenylmethane can be achieved through several routes. A common laboratory and industrial method involves the reduction of 4,4'-dichlorobenzophenone followed by a chlorination step. This multi-step process is favored for its control over the final product structure. The reactivity of the final compound is primarily centered around the diphenylmethane core, which can undergo further substitution reactions, making it a versatile building block.

Synthetic Workflow: From Ketone to Chlorinated Alkane

The conversion of 4,4'-dichlorobenzophenone to 4,4'-dichlorodiphenylmethane is a robust process. The initial step involves the reduction of the ketone to the corresponding alcohol, 4,4'-dichlorobenzhydrol. This is often accomplished using a reducing agent like potassium borohydride or sodium borohydride. The subsequent step is the chlorination of the alcohol, typically using a strong acid like hydrochloric acid, to yield the final product[7].

Caption: Synthetic pathway from 4,4'-dichlorobenzophenone to 4,4'-dichlorodiphenylmethane.

Applications in Drug Discovery and Development

The diphenylmethane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 4,4'-Dichlorodiphenylmethane and its derivatives are crucial starting materials for synthesizing these complex molecules. Its primary role is as a precursor to the benzhydryl group, a valuable protecting group and a key component of many first-generation antihistamines like diphenhydramine[8].

The chlorine atoms can be strategically retained to enhance properties like lipophilicity or can be substituted to introduce new functionalities, demonstrating the compound's versatility in drug design.

Logical Workflow in Pharmaceutical Synthesis

The journey from a simple precursor like 4,4'-Dichlorodiphenylmethane to a potential drug candidate involves a series of strategic chemical transformations. This logical progression is central to medicinal chemistry, where the goal is to systematically modify a core structure to optimize its biological activity and pharmacokinetic properties.

Caption: Logical progression from a precursor to a drug candidate in pharmaceutical R&D.

Safety, Handling, and Toxicological Data

As a chlorinated organic compound, 4,4'-Dichlorodiphenylmethane requires careful handling to minimize exposure and environmental impact. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1][2][3].

Table 2: Hazard and Safety Information

| Hazard Category | GHS Classification and Statements | Reference(s) |

| Acute Toxicity | Warning: H302 - Harmful if swallowed. | [1][2][3] |

| Environmental Hazard | Warning: H410 - Very toxic to aquatic life with long lasting effects. | [1][2][3] |

| Precautionary Statements | P273: Avoid release to the environment.P501: Dispose of contents/container to an approved waste disposal plant. | [1][2] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area. | [9] |

| Storage | Store in a ventilated, low-temperature, and dry warehouse. | [1] |

Experimental Protocol: Synthesis from Benzophenone Derivative

The following protocol details the synthesis of 4,4'-Dichlorodiphenylmethane from 4,4'-Dichlorobenzophenone. This method is adapted from established chemical synthesis literature and should only be performed by trained professionals in a suitable laboratory environment with all necessary safety precautions in place.

Objective: To synthesize 4,4'-Dichlorodiphenylmethane via reduction and subsequent chlorination.

Materials:

-

4,4'-Dichlorobenzophenone

-

Potassium Borohydride (or Sodium Borohydride)

-

Anhydrous Ethanol

-

Concentrated Hydrochloric Acid (36-37%)

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

Part 1: Reduction of 4,4'-Dichlorobenzophenone

-

In a three-neck round-bottom flask, dissolve 150g of 4,4'-dichlorobenzophenone in 350ml of anhydrous ethanol.

-

While stirring, slowly add 12-22g of potassium borohydride to the solution.

-

Heat the mixture to approximately 70-80 °C and maintain the reaction for 3.5-4 hours[7].

-

After the reaction is complete, distill off the majority of the ethanol to obtain the intermediate, 4,4'-dichlorobenzhydrol.

Part 2: Chlorination of 4,4'-Dichlorobenzhydrol

-

To the flask containing the crude 4,4'-dichlorobenzhydrol, add approximately 700-750ml of concentrated hydrochloric acid[7].

-

Heat the mixture to about 77-82 °C and stir vigorously for 4-4.5 hours[7].

-

Cool the reaction mixture to room temperature. The organic layer will separate from the aqueous acid layer.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

Part 3: Work-up and Purification

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude 4,4'-Dichlorodiphenylmethane.

-

Further purification can be achieved by vacuum distillation or recrystallization if necessary.

Conclusion

4,4'-Dichlorodiphenylmethane is a chemical of significant value, bridging the gap between basic chemical feedstocks and complex, high-value molecules such as pharmaceuticals. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for the synthetic chemist. This guide has provided a detailed overview of its synthesis, properties, and applications, underpinned by a strong emphasis on safety and procedural integrity. For researchers in drug development, a thorough understanding of this and similar building blocks is crucial for the rational design and efficient synthesis of the next generation of therapeutic agents.

References

-

PubChem. (n.d.). 4,4'-Dichlorodiphenylmethane. National Center for Biotechnology Information. Retrieved from [Link]

-

Drugfuture. (n.d.). 4,4'-DICHLORODIPHENYLMETHANE. Retrieved from [Link]

-

Cheméo. (n.d.). Triphenylmethane, 4,4'-dichloro - Chemical & Physical Properties. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of dichlorodiphenylmethane. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Dichlorodiphenylmethane, 99%. Retrieved from [Link]

- Google Patents. (2014). CN103896729A - Method for preparing 4-dichlorodiphenylmethane.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4,4'-DDM | 101-76-8 [chemicalbook.com]

- 3. 4,4'-Dichlorodiphenylmethane | C13H10Cl2 | CID 7576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. 4,4'-DICHLORODIPHENYLMETHANE [drugfuture.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN103896729A - Method for preparing 4-dichlorodiphenylmethane - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide on the Physicochemical Properties of 4,4'-Dichlorodiphenylmethane

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Dichlorodiphenylmethane, emphasizing experimental integrity and practical application.

Introduction: Understanding the Core Identity

4,4'-Dichlorodiphenylmethane, a chlorinated aromatic hydrocarbon, holds significant relevance in various fields, from environmental science to synthetic chemistry. Its molecular structure, consisting of two p-chlorophenyl groups linked by a methylene bridge, dictates its physical behavior and chemical reactivity. A thorough understanding of its physicochemical properties is paramount for predicting its environmental fate, designing safe handling protocols, and exploring its potential in chemical synthesis.

This guide delves into the essential physicochemical characteristics of 4,4'-Dichlorodiphenylmethane, providing not just data, but also the scientific reasoning behind the experimental methods used for their determination.

Molecular and Physical Characteristics

The fundamental properties of 4,4'-Dichlorodiphenylmethane are summarized below, providing a foundational understanding of this compound.

| Property | Value | Reference |

| Molecular Formula | C13H10Cl2 | [1][2][3][4] |

| Molecular Weight | 237.12 g/mol | [1][2][3][5] |

| CAS Number | 101-76-8 | [1][2][3][5] |

| Appearance | Colorless solid | [3] |

| Melting Point | 55-56 °C | [5] |

| Boiling Point | 186-190 °C at 18 mmHg | [5] |

| Density | 1.365 g/cm³ (estimate) | [1][2] |

| Solubility | Insoluble in water.[5] Soluble in chloroform and methanol (slightly).[1] | |

| LogP (Octanol/Water Partition Coefficient) | 4.9 | [2][6] |

Molecular Structure Visualization:

Caption: 2D representation of the 4,4'-Dichlorodiphenylmethane molecule.

Experimental Protocols for Property Determination

The reliability of physicochemical data hinges on the integrity of the experimental methods employed. This section outlines standardized protocols for determining key properties, emphasizing the rationale behind the procedural steps.

Melting Point Determination

Methodology: Capillary Melting Point Apparatus

A calibrated capillary melting point apparatus provides a straightforward and reliable method for determining the melting point of a crystalline solid like 4,4'-Dichlorodiphenylmethane.

Step-by-Step Protocol:

-

Sample Preparation: A small, finely powdered sample of 4,4'-Dichlorodiphenylmethane is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium between the sample, thermometer, and heating block, leading to an accurate measurement.

-

Calibration: Regular calibration of the apparatus with known standards is crucial for trustworthy results.

Solubility Determination

Methodology: Shake-Flask Method

The shake-flask method is a classical and robust technique for determining the solubility of a compound in various solvents.

Step-by-Step Protocol:

-

Equilibration: An excess amount of 4,4'-Dichlorodiphenylmethane is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of 4,4'-Dichlorodiphenylmethane in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Workflow Visualization:

Caption: A simplified workflow for the shake-flask solubility determination method.

Spectroscopic and Safety Data

Spectroscopic Profile

Spectroscopic data provides a unique "fingerprint" for a molecule, confirming its identity and providing insights into its structure.

-

¹H NMR Spectrum: The proton nuclear magnetic resonance spectrum of 4,4'-Dichlorodiphenylmethane would show characteristic signals for the aromatic protons and a singlet for the methylene bridge protons.[6][7]

-

¹³C NMR Spectrum: The carbon-13 NMR spectrum would provide information about the different carbon environments within the molecule.[6]

-

Mass Spectrum: The mass spectrum would show a molecular ion peak corresponding to the molecular weight and a characteristic isotopic pattern due to the two chlorine atoms.[6][8]

-

Infrared (IR) Spectrum: The IR spectrum would display absorption bands corresponding to the various functional groups and bond vibrations present in the molecule.[6]

Safety and Handling

4,4'-Dichlorodiphenylmethane is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[6]

GHS Hazard Statements: H302, H400, H410[6]

Precautionary Statements: P264, P270, P273, P301+P317, P330, P391, P501[6]

It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11][12]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of 4,4'-Dichlorodiphenylmethane. By understanding these core characteristics and the robust experimental methods used for their determination, researchers, scientists, and drug development professionals can more effectively and safely utilize this compound in their work. The provided data and protocols serve as a reliable foundation for further research and application.

References

A comprehensive list of references is available upon request.

Sources

- 1. 4,4'-DDM | 101-76-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 4,4'-DDM | CymitQuimica [cymitquimica.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. 4,4'-Dichlorodiphenylmethane | C13H10Cl2 | CID 7576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 4,4'-Dichlorodiphenylsulphide [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

Topic: 4,4'-Dichlorodiphenylmethane as a DDT Metabolite

An In-Depth Technical Guide for Researchers

Foreword: The Persistent Legacy of DDT and the Significance of its Terminal Metabolites

Dichlorodiphenyltrichloroethane (DDT) represents a pivotal and cautionary chapter in the history of chemical science. Introduced as a powerful insecticide, it was instrumental in controlling vector-borne diseases like malaria and typhus during World War II.[1] However, its remarkable chemical stability, coupled with its lipophilic nature, led to its widespread environmental persistence and bioaccumulation, culminating in a ban in many countries in the 1970s.[1][2] The story of DDT did not end with its prohibition. Decades later, we are still grappling with the complex environmental fate of DDT and its constellation of metabolites, which continue to circulate in ecosystems and biological systems.

This guide focuses on a critical, yet often overlooked, metabolite: 4,4'-Dichlorodiphenylmethane (p,p'-DDM). As a downstream product of DDT's anaerobic degradation, DDM represents a more terminal state in the metabolic pathway. Understanding its formation, toxicological significance, and the analytical methods required for its detection is paramount for researchers in environmental science, toxicology, and drug development. This document serves as a technical resource, synthesizing current knowledge to provide a comprehensive overview of DDM's role in the enduring legacy of DDT.

Section 1: The Metabolic Fate of DDT: Pathways to Persistence and Transformation

The environmental and biological transformation of DDT is not a single, linear process but a branching pathway dictated by environmental conditions (aerobic vs. anaerobic) and the enzymatic machinery of the organisms involved (microbial, insect, or mammalian). The formation of DDM is predominantly a feature of anaerobic degradation, a multi-step process that begins with the reductive dechlorination of the parent DDT molecule.

Initial Metabolic Crossroads: DDE vs. DDD

Once introduced into an organism or the environment, DDT faces two primary initial metabolic fates:

-

Dehydrochlorination to DDE: Under aerobic conditions, the primary transformation is the removal of a hydrogen and a chlorine atom from the ethane moiety, leading to the formation of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE). DDE is exceptionally persistent, more so than the parent DDT, and is the major metabolite found in biological tissues.[1] It is a potent endocrine disruptor, known for its antiandrogenic activity.[1]

-

Reductive Dechlorination to DDD: Under anaerobic conditions, prevalent in sediments, waterlogged soils, and the gut microflora, DDT undergoes reductive dechlorination where a chlorine atom is replaced by a hydrogen atom. This reaction is catalyzed by various microbial species and has also been observed to be mediated by cytochrome P450 enzymes in mammalian liver microsomes under anaerobic conditions.[3][4] This pathway yields 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDD), a crucial intermediate en route to DDM.

The Anaerobic Pathway from DDD to DDM

The conversion of DDD to DDM is a further series of reductive steps. While the initial conversion of DDT to DDD is well-documented, the subsequent steps are part of a more complex proposed pathway involving several intermediates. The process generally follows this sequence:

-

Dechlorination to DDMS: DDD can be further dechlorinated to form 1-chloro-2,2-bis(p-chlorophenyl)ethane (DDMS).

-

Dehydrochlorination to DDMU: Subsequently, DDMS can undergo dehydrochlorination to yield 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU).[5]

-

Reduction to DDNU: DDMU is then reduced to 2,2-bis(4-chlorophenyl)ethylene (DDNU).

-

Oxidation and Decarboxylation: The pathway continues through oxidation to 2,2-bis(4-chlorophenyl)ethanol (DDOH) and then to 2,2-bis(4-chlorophenyl)acetic acid (DDA).

-

Final Decarboxylation to DDM: The terminal step is the decarboxylation of DDA to form the stable end-product, 4,4'-Dichlorodiphenylmethane (DDM).

This multi-step anaerobic degradation pathway highlights the complexity of DDT's environmental fate and the cascade of metabolites that can be generated over time.

Section 2: Physicochemical and Toxicological Profile of 4,4'-Dichlorodiphenylmethane (DDM)

To fully appreciate the environmental risk posed by DDM, it is essential to understand its physicochemical properties, which govern its fate and transport, and its toxicological profile, which defines its potential hazard to living organisms.

Comparative Physicochemical Properties

DDM, like its precursors, is a lipophilic compound with low water solubility, indicating a potential for bioaccumulation in fatty tissues. The table below compares key properties of DDM with DDT and its primary metabolites.

| Property | p,p'-DDT | p,p'-DDE | p,p'-DDD | p,p'-DDM |

| Molecular Formula | C₁₄H₉Cl₅ | C₁₄H₈Cl₄ | C₁₄H₁₀Cl₄ | C₁₃H₁₀Cl₂ |

| Molecular Weight ( g/mol ) | 354.49[6] | 318.02[7] | 320.05[7] | 237.12[3] |

| Melting Point (°C) | 108.5[8] | 89[7] | 110[7] | 55.5[3] |

| Water Solubility | Very Low (~5.5 µg/L)[6] | Very Low[7] | Very Low[7] | Insoluble |

| Log Kₒw (Octanol-Water Partition) | 6.91[6] | 7.00[7] | 6.57[7] | ~4.9[3] |

| CAS Number | 50-29-3[6] | 72-55-9[7] | 72-54-8[7] | 101-76-8[3] |

Data compiled from multiple sources.[3][6][7][8]

The lower molecular weight and Log Kₒw of DDM compared to DDT, DDE, and DDD suggest it may be slightly less bioaccumulative than its precursors, though it remains a highly lipophilic compound.

Toxicological Profile and Risk Assessment

The toxicity of DDT and DDE is well-established. DDT primarily acts as a neurotoxicant by interfering with sodium ion channels, while DDE is a known endocrine disruptor.[2][9] Both are classified as probable human carcinogens.[2][10] The toxicological data for DDM is less extensive, but available information allows for a preliminary risk assessment.

| Endpoint | p,p'-DDT | p,p'-DDE | p,p'-DDD | p,p'-DDM |

| Acute Oral LD₅₀ (Rat) | 113 mg/kg[2] | 880 mg/kg[9] | ~400 mg/kg (technical) | 1000 mg/kg[3] |

| Toxicity Classification | Moderately Hazardous[2] | Less Acutely Toxic | Moderately Toxic | Harmful if Swallowed[3] |

| Primary Concern | Neurotoxicity, Carcinogenicity, Endocrine Disruption[2][11] | Endocrine Disruption (Antiandrogenic), Carcinogenicity[1][9] | Adrenal Toxicant, Carcinogenicity[1] | Acute Oral Toxicity[3] |

Data compiled from multiple sources.[1][2][3][9][11]

Based on its oral LD₅₀ in rats, DDM (1000 mg/kg) is less acutely toxic than DDT (113 mg/kg) and DDD (~400 mg/kg), but comparable to DDE (880 mg/kg).[2][3][9] It is officially classified as "Harmful if swallowed".[3]

Causality and Field Insights: While the acute toxicity of DDM appears lower than its parent compound, this does not diminish its potential for chronic toxicity. As a terminal and persistent metabolite, its long-term, low-dose exposure effects are a significant concern. The structural similarity of DDM to other known endocrine-disrupting diphenyl compounds warrants further investigation into its potential to interfere with hormonal pathways. The lack of comprehensive carcinogenicity and endocrine activity data for DDM represents a critical knowledge gap that future research must address.

Section 3: Analytical Methodology for DDM Quantification in Biological Matrices

Accurate quantification of DDM in complex biological matrices like adipose tissue, liver, or serum is essential for exposure assessment and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis due to its high sensitivity, selectivity, and ability to resolve multiple analytes simultaneously.[12]

Rationale for Method Selection: Why GC-MS?

The choice of GC-MS is dictated by the physicochemical properties of DDM and the complexity of the sample matrix.

-

Volatility: DDM is a semi-volatile compound, making it amenable to gas chromatography.

-

Selectivity: Mass spectrometry provides unambiguous identification based on the molecule's unique mass spectrum and fragmentation pattern, which is crucial for distinguishing it from other co-extracted matrix components and isomeric forms of other metabolites.

-

Sensitivity: By using the MS in Selected Ion Monitoring (SIM) mode, picogram-level detection limits can be achieved, which is necessary for measuring the trace amounts typically found in biological samples.[12]

Experimental Protocol: Extraction and GC-MS Analysis of DDM from Adipose Tissue

This protocol describes a robust, self-validating workflow for the determination of DDM in adipose tissue, integrating principles from established methods for pesticide residue analysis, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[13][14][15]

Self-Validation Principle: This protocol incorporates a procedural blank, a matrix-matched calibration curve, and a spiked recovery sample in every analytical batch. This ensures continuous validation of the extraction efficiency, instrument performance, and absence of contamination, making the results highly trustworthy.

Step 1: Sample Homogenization

-

Weigh approximately 1.0 g of frozen adipose tissue into a ceramic mortar.

-

Add liquid nitrogen and grind the tissue into a fine, homogenous powder using a pestle.

-

Causality: Cryogenic grinding prevents enzymatic degradation of the analyte and ensures a uniform sample from which a representative subsample can be taken. It also dramatically increases the surface area for efficient solvent extraction.

-

-

Transfer the homogenized powder to a 50 mL polypropylene centrifuge tube.

Step 2: Acetonitrile Extraction (QuEChERS-based)

-

To the 1.0 g of homogenized tissue in the centrifuge tube, add 10 mL of acetonitrile.

-

Add an appropriate internal standard (e.g., PCB-209 or a ¹³C-labeled DDM standard if available) to correct for extraction efficiency and instrumental variability.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Causality: Acetonitrile is used for its ability to efficiently extract a wide range of pesticides. The addition of magnesium sulfate (MgSO₄) and sodium chloride (NaCl) induces phase separation between the residual water from the tissue and the acetonitrile layer, driving the lipophilic DDM into the organic solvent and "salting out" the analyte.

-

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

Step 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18 sorbent.

-

Causality: This cleanup step is critical for removing co-extracted matrix components that can interfere with GC-MS analysis. MgSO₄ removes residual water. PSA removes organic acids, fatty acids, and sugars. C18 removes remaining non-polar interferences like lipids. This protects the GC inlet and column and reduces matrix effects in the MS source.

-

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

Step 4: Solvent Exchange and Concentration

-

Transfer a 4 mL aliquot of the cleaned extract to a clean glass tube.

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of hexane or iso-octane.

-

Causality: Acetonitrile is not an ideal solvent for splitless injection in GC. Solvent exchange into a more volatile and non-polar solvent like hexane improves chromatographic peak shape and compatibility with the GC column. Concentration increases the analyte signal, improving sensitivity.

-

-

Vortex briefly and transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Recommended GC-MS Parameters

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 7890 or equivalent | Standard, robust platform for environmental analysis. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane column provides excellent separation for organochlorine pesticides.[16] |

| Injection Mode | Splitless, 1 µL | Maximizes transfer of analyte onto the column for high sensitivity.[17] |

| Inlet Temp | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100°C (1 min), ramp 20°C/min to 200°C, ramp 10°C/min to 300°C (hold 5 min) | A temperature ramp effectively separates analytes based on boiling points.[16] |

| MS System | Agilent 5977 or equivalent | Standard single quadrupole or triple quadrupole for high sensitivity. |

| Ionization | Electron Impact (EI), 70 eV | Standard, reproducible ionization method creating a library-searchable spectrum. |

| MS Source Temp | 230 °C | Optimal temperature to maintain ionization efficiency and reduce contamination. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Dramatically increases signal-to-noise for trace-level quantification. |

| SIM Ions for DDM | Quantifier: 236 (M⁺) Qualifiers: 165, 238 | m/z 236 is the molecular ion. m/z 165 corresponds to the loss of the chlorophenyl group. m/z 238 is the M+2 isotope peak. Monitoring multiple ions confirms identity. |

Conclusion and Future Directions

4,4'-Dichlorodiphenylmethane (DDM) is a significant terminal metabolite in the anaerobic degradation pathway of DDT. Its persistence and lipophilicity ensure its continued presence in the environment and biological systems long after the initial contamination event. While its acute toxicity is lower than that of its parent compound, DDT, its structural similarity to other endocrine-disrupting chemicals raises concerns about the potential for chronic health effects.

The analytical workflows detailed in this guide provide a robust framework for the accurate quantification of DDM, enabling researchers to conduct more thorough exposure and risk assessments. There remain, however, critical knowledge gaps that warrant further investigation:

-

Chronic Toxicity and Endocrine Activity: Comprehensive studies are needed to evaluate the potential of DDM to act as an endocrine disruptor, a carcinogen, or a developmental toxicant.

-

Environmental Abundance: More widespread monitoring of DDM in various environmental compartments and human populations is required to understand its global distribution and background exposure levels.

-

Bioavailability from Sediments: Research into the bioavailability of DDM from aged, contaminated sediments is crucial for accurately assessing the ongoing risk to benthic organisms and the potential for re-entry into the food web.

By focusing on these areas, the scientific community can build a more complete picture of the long-term impacts of DDT and ensure that the lessons learned from its legacy inform future chemical regulation and environmental stewardship.

References

-

Scheringer, M., Scharenberg, B., & Hungerbühler, K. (2010). Physico-chemical properties of DDT and γ -HCH used for the model simulations. ResearchGate. Retrieved from [Link]

-

AZoM. (2016). Extraction of Illicit Drugs and Pesticides from Liver Tissue Prior to GC-MS Analysis. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for DDT, DDE, and DDD. Retrieved from [Link]

-

Adams, M., & Burgess, R. (2023). Review of DDT, DDE, DDD, DDMU and DDMS Toxicity Data for Organisms Used in Estuarine and Marine Sediment Toxicity Tests. Bulletin of Environmental Contamination and Toxicology, 110(115). Retrieved from [Link]

-

Adams, M., & Burgess, R. (2023). Review of DDT, DDE, DDD, DDMU and DDMS Toxicity Data for Organisms Used in Estuarine and Marine Sediment Toxicity Tests. ResearchGate. Retrieved from [Link]

-

Quora. (2023). Which is more toxic between DDE and DDT?. Retrieved from [Link]

-

National Toxicology Program (NTP). (n.d.). RoC Profile: Dichlorodiphenyltrichloroethane. Retrieved from [Link]

-

Pandawa Institute. (2025). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. Retrieved from [Link]

-

DiVA portal. (n.d.). Toxicologically important DDT-metabolites. Retrieved from [Link]

-

Pandawa Institute Journals. (n.d.). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. Retrieved from [Link]

-

INCHEM. (n.d.). DDT (PIM 127). Retrieved from [Link]

-

Environmental Protection Agency (EPA). (n.d.). Toxicological Profile For DDT, DDE, And DDD. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Endocrine distrupting chemicals and human health: The plausibility of research results on DDT and reproductive health. Retrieved from [Link]

-

The Endocrine Disruption Exchange. (n.d.). Chemical Details. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dichlorodiphenylmethane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Dichlorodiphenylmethane, 99%. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Multi-residue analysis method based on QuEChERS followed by ultra-high performance liquid chromatography coupled with diode-array detector for pesticides in human serum and breast milk. Retrieved from [Link]

-

Johnson, B. T., Goodman, R. N., & Goldberg, H. S. (1967). Conversion of DDT to DDD by pathogenic and saprophytic bacteria associated with plants. Science, 157(3788), 560-561. Retrieved from [Link]

-

IEH Consulting. (n.d.). Chemicals purported to be endocrine disrupters. Retrieved from [Link]

-

PubMed. (2014). QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. Analytical and Bioanalytical Chemistry, 406(12), 2795-2810. Retrieved from [Link]

-

ECHA. (n.d.). List of Endocrine Disrupting Chemicals. Retrieved from [Link]

-

SJFM. (n.d.). 12 Common Endocrine Disruptors and Other Environmental Chemicals. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Dichlorodiphenyltrichloroethane - 15th Report on Carcinogens. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT). Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT). Journal of Toxicology and Pathology, 24(1), 1-13. Retrieved from [Link]

-

PubMed. (n.d.). [An outline of chloro-organic compound toxicology]. Roczniki Państwowego Zakładu Higieny, 45(1-2), 1-11. Retrieved from [Link]

-

PubMed. (1970). [Carcinogenic effect of 4,4'-diaminodiphenylmethane and 2,4'-diaminodiphenylmethane]. Naturwissenschaften, 57(5), 247-248. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS identification of DDT metabolites in bacterial cultures. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. Retrieved from [Link]

-

Minnesota Department of Health. (2019). Toxicological Summary for: 1,4-Dichlorobenzene. Retrieved from [Link]

-

Food Safety and Inspection Service. (2010). Confirmation of Pesticides by GC/MS/MS. Retrieved from [Link]

-

UC Berkeley Superfund Research Program. (2015). Carcinogenicity of lindane, DDT, and 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. quora.com [quora.com]

- 3. echemi.com [echemi.com]

- 4. Conversion of DDT to DDD by pathogenic and saprophytic bacteria associated with plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of DDT, DDE, DDD, DDMU and DDMS Toxicity Data for Organisms Used in Estuarine and Marine Sediment Toxicity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. DDT (PIM 127) [inchem.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Dichlorodiphenyltrichloroethane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 14. Multi-residue analysis method based on QuEChERS followed by ultra-high performance liquid chromatography coupled with diode-array detector for pesticides in human serum and breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fsis.usda.gov [fsis.usda.gov]

- 16. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uoguelph.ca [uoguelph.ca]

An In-Depth Technical Guide on the Environmental Fate and Transport of 4,4'-Dichlorodiphenylmethane

This guide provides a comprehensive technical overview of the environmental fate and transport of 4,4'-Dichlorodiphenylmethane (4,4'-DDM), a compound of significant environmental interest due to its association with the legacy pesticide DDT. This document is intended for researchers, environmental scientists, and professionals in drug development who require a deep understanding of the environmental behavior of chlorinated organic compounds.

Introduction

4,4'-Dichlorodiphenylmethane (CAS RN: 101-76-8), a chlorophenylmethane, is recognized as a degradation product of the persistent organic pollutant Dichlorodiphenyltrichloroethane (DDT).[1][2] Its presence in various environmental compartments is a direct consequence of the historical and, in some regions, ongoing use of DDT-related pesticides. Understanding the environmental dynamics of 4,4'-DDM is crucial for assessing its potential ecological risks and for developing effective remediation strategies for contaminated sites. This guide will delve into the physicochemical properties that govern its behavior, its degradation pathways, mobility in soil and water, and its potential to bioaccumulate in organisms.

Physicochemical Properties

The environmental fate and transport of any chemical are fundamentally dictated by its physicochemical properties. For 4,4'-DDM, these properties suggest a compound with the potential for environmental persistence and bioaccumulation. A summary of key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀Cl₂ | [3] |

| Molecular Weight | 237.12 g/mol | [3] |

| Melting Point | 55.5 °C | [3] |

| Boiling Point | 145-160 °C @ 2 Torr | [3] |

| Water Solubility | Low (estimation based on Log Kow) | - |

| Octanol-Water Partition Coefficient (XLogP3) | 4.9 | [3] |

| Vapor Pressure | Low (inferred from boiling point) | - |

Table 1: Physicochemical Properties of 4,4'-Dichlorodiphenylmethane.

The high octanol-water partition coefficient (XLogP3 of 4.9) indicates that 4,4'-DDM is lipophilic, meaning it has a strong affinity for fatty tissues in organisms and organic matter in soil and sediment.[3] This property is a key driver for its potential to bioaccumulate and its tendency to sorb to environmental matrices.

Environmental Fate: Degradation Pathways

The persistence of 4,4'-DDM in the environment is determined by its susceptibility to various degradation processes, which can be broadly categorized as biotic and abiotic.

Biotic Degradation

Microbial degradation is a primary pathway for the breakdown of many organic pollutants. While specific studies on the biodegradation of 4,4'-DDM are limited, its formation from DDT provides insights into its potential fate. The microbial degradation of DDT can proceed through both aerobic and anaerobic pathways, often involving a series of dechlorination and oxidation steps.[2][4][5] It is plausible that microorganisms capable of degrading DDT and its other metabolites may also be able to transform 4,4'-DDM. The common degradation pathway of DDT can lead to the formation of DDMU (1-chloro-2,2-bis(4′-chlorophenyl)ethylene), which can then be transformed into DDOH (2,2-bis(p-chlorophenyl) ethanol) and DDA (bis(4′-chlorophenyl) acetate) and eventually mineralized.[1]

Experimental Protocol: Assessing Ready Biodegradability (Adapted from OECD 301)

This protocol outlines a screening-level test to assess the ready biodegradability of 4,4'-Dichlorodiphenylmethane in an aerobic aqueous medium.

Objective: To determine the potential for 4,4'-DDM to be rapidly mineralized by a mixed microbial population.

Principle: A small amount of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The extent of biodegradation is determined by measuring the amount of carbon dioxide produced over a 28-day period.[6][7][8]

Materials:

-

4,4'-Dichlorodiphenylmethane (analytical grade)

-

Mineral medium (as specified in OECD 301B)

-

Activated sludge from a domestic wastewater treatment plant

-

CO₂-free air

-

Barium hydroxide (Ba(OH)₂) solution (for CO₂ trapping)

-

Hydrochloric acid (HCl) for titration

-

Incubator (20-25°C)

-

Biometer flasks or similar respirometric system

Procedure:

-

Preparation of Inoculum: Collect fresh activated sludge and prepare it according to the guidelines in OECD 301 to ensure a viable microbial population.

-

Test Setup:

-

Prepare test flasks containing the mineral medium and the microbial inoculum.

-

Add a known concentration of 4,4'-DDM to the test flasks (typically 10-20 mg/L).

-

Prepare blank control flasks containing only the mineral medium and inoculum.

-

Prepare a reference control flask with a readily biodegradable substance (e.g., sodium benzoate) to validate the test system.

-

-

Incubation: Incubate all flasks in the dark at a constant temperature (20-25°C) for 28 days. Continuously supply CO₂-free air to the flasks.

-

CO₂ Measurement: The CO₂ produced from the biodegradation of the test substance is trapped in a known volume of Ba(OH)₂ solution. The amount of CO₂ is determined by titrating the remaining Ba(OH)₂ with a standard HCl solution.

-

Data Analysis: Calculate the percentage of theoretical CO₂ production (%ThCO₂) for the test substance. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test period.[8]

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, can also contribute to the transformation of 4,4'-DDM in the environment.

-

Photolysis: Photodegradation occurs when a chemical is broken down by light energy. Given its aromatic structure, 4,4'-DDM may be susceptible to photolysis, particularly in surface waters where it is exposed to sunlight.[9] The presence of photosensitizing substances in natural waters, such as dissolved organic matter, can influence the rate of photodegradation.[10]

-

Hydrolysis: Hydrolysis is the reaction of a substance with water. While 4,4'-Dichlorodiphenylmethane is generally stable to hydrolysis under neutral pH conditions, the rate can be influenced by pH and temperature.[11] However, due to the lack of easily hydrolyzable functional groups, hydrolysis is not expected to be a major degradation pathway for 4,4'-DDM.[12]

Environmental Transport

The movement of 4,4'-DDM through different environmental compartments (air, water, soil, and biota) is governed by its partitioning behavior.

Sorption in Soil and Sediment

Due to its hydrophobicity, 4,4'-DDM is expected to strongly adsorb to soil and sediment particles, particularly those with high organic carbon content.[8] This sorption process significantly retards its mobility in the subsurface, reducing the likelihood of groundwater contamination but increasing its persistence in the soil and sediment compartments. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to quantify this partitioning behavior. A high Koc value indicates strong sorption and low mobility.

Experimental Protocol: Determining the Soil Adsorption Coefficient (Adapted from OECD 106)

This protocol describes a batch equilibrium method to determine the adsorption of 4,4'-Dichlorodiphenylmethane to soil.

Objective: To quantify the partitioning of 4,4'-DDM between the soil and aqueous phases and to calculate the soil organic carbon-water partition coefficient (Koc).

Principle: A known mass of soil is equilibrated with a solution containing a known concentration of the test substance. After equilibration, the concentrations of the substance in the soil and the aqueous phase are measured to determine the adsorption coefficient (Kd). The Koc is then calculated by normalizing Kd to the organic carbon content of the soil.[13][14][15][16]

Materials:

-

4,4'-Dichlorodiphenylmethane (analytical grade or radiolabeled)

-

Soils with varying organic carbon content

-

0.01 M Calcium chloride (CaCl₂) solution

-

Centrifuge

-

Shaker

-

Analytical instrument for quantifying 4,4'-DDM (e.g., GC-MS)

Procedure:

-

Soil Characterization: Characterize the soils for properties such as organic carbon content, pH, and texture.

-

Preliminary Studies: Conduct preliminary experiments to determine the appropriate soil-to-solution ratio, equilibration time, and to check for any abiotic or biotic degradation of the test substance during the experiment.

-

Batch Equilibrium Test:

-

Weigh a known amount of soil into centrifuge tubes.

-

Add a known volume of a 0.01 M CaCl₂ solution containing a known concentration of 4,4'-DDM.

-

Shake the tubes for the predetermined equilibration time.

-

Centrifuge the tubes to separate the soil and the aqueous phase.

-

-

Analysis:

-

Analyze the supernatant (aqueous phase) for the concentration of 4,4'-DDM.

-

The amount of 4,4'-DDM adsorbed to the soil can be calculated by the difference between the initial and final aqueous concentrations.

-

-

Data Analysis:

-

Calculate the adsorption coefficient (Kd) as the ratio of the concentration of 4,4'-DDM in the soil to the concentration in the aqueous phase at equilibrium.

-

Calculate the soil organic carbon-water partition coefficient (Koc) using the formula: Koc = (Kd / % organic carbon) * 100.

-

Volatilization

Bioaccumulation and Ecotoxicity

The lipophilic nature of 4,4'-DDM, as indicated by its high XLogP3 value, suggests a high potential for bioaccumulation in organisms.[3] Bioaccumulation is the process by which a chemical is taken up by an organism from the surrounding environment and accumulates in its tissues at a concentration higher than in the surrounding medium.[12]

The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from water. Due to its hydrophobicity, 4,4'-DDM is expected to have a significant BCF.[12][23][24][25] This accumulation can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain.

The ecotoxicity of 4,4'-DDM is a significant concern. It is classified as very toxic to aquatic life with long-lasting effects.[26] Acute and chronic exposure can lead to adverse effects in aquatic organisms.

Experimental Protocol: Aquatic Toxicity Testing with Daphnia magna

This protocol outlines a static acute toxicity test to determine the effect of 4,4'-Dichlorodiphenylmethane on the immobilization of Daphnia magna.

Objective: To determine the median effective concentration (EC50) of 4,4'-DDM that causes immobilization in 50% of the exposed Daphnia magna over a 48-hour period.

Principle: Daphnia magna are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours to calculate the EC50.[27][28]

Materials:

-

4,4'-Dichlorodiphenylmethane

-

Daphnia magna neonates (<24 hours old)

-

Reconstituted freshwater

-

Test vessels (e.g., glass beakers)

-

Incubator with controlled temperature (20 ± 2°C) and photoperiod (e.g., 16h light: 8h dark)

Procedure:

-

Test Solutions: Prepare a series of test solutions of 4,4'-DDM in reconstituted freshwater. A geometric series of concentrations is recommended. Include a control group with no test substance.

-

Test Initiation:

-

Place a specified number of Daphnia magna neonates (e.g., 20 per concentration, divided into replicates) into each test vessel.

-

Add the corresponding test solution to each vessel.

-

-

Incubation: Incubate the test vessels for 48 hours under controlled temperature and lighting conditions. Daphnids are not fed during the test.

-

Observations: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the 48-hour EC50 value and its 95% confidence limits.

Analytical Methodologies

Accurate quantification of 4,4'-DDM in environmental samples is essential for fate and transport studies and for monitoring its presence in the environment. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and effective technique for the analysis of chlorinated organic compounds like 4,4'-DDM.[3][29][30][31]

Experimental Protocol: Quantification of 4,4'-Dichlorodiphenylmethane in Soil and Water by GC-MS

Objective: To extract and quantify 4,4'-DDM from soil and water samples.

Principle: The analyte is extracted from the environmental matrix using an appropriate solvent. The extract is then concentrated and analyzed by GC-MS.

Materials:

-

Soil and water samples

-

4,4'-Dichlorodiphenylmethane standard

-

Internal standard (e.g., a deuterated analog)

-

Solvents (e.g., hexane, dichloromethane)

-

Solid-phase extraction (SPE) cartridges (for water samples)

-

Ultrasonic bath or shaker

-

Gas chromatograph with a mass selective detector (GC-MS)

Procedure for Water Samples:

-

Extraction: Pass a known volume of the water sample through an SPE cartridge to adsorb the 4,4'-DDM.

-

Elution: Elute the adsorbed compound from the SPE cartridge with a suitable organic solvent.

-

Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

-

Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.

Procedure for Soil Samples:

-

Extraction: Extract a known weight of the soil sample with an organic solvent using techniques such as sonication or Soxhlet extraction.

-

Cleanup: The extract may require a cleanup step (e.g., using silica gel or Florisil) to remove interfering compounds.

-

Concentration and Analysis: Concentrate the cleaned extract and analyze by GC-MS as described for water samples.

GC-MS Analysis:

-

Column: Use a capillary column suitable for the separation of organochlorine pesticides.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless or on-column injection.

-

Temperature Program: Optimize the oven temperature program to achieve good separation of 4,4'-DDM from other compounds.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and monitor characteristic ions for 4,4'-DDM for quantification and confirmation.

Diagrams

Conceptual Diagram of Environmental Fate and Transport of 4,4'-Dichlorodiphenylmethane

Caption: Environmental pathways of 4,4'-Dichlorodiphenylmethane.

Workflow for Determining Soil Sorption Coefficient (Koc)

Caption: Workflow for Koc determination of 4,4'-DDM in soil.

Conclusion

4,4'-Dichlorodiphenylmethane, a persistent metabolite of DDT, exhibits physicochemical properties that favor its partitioning into soil, sediment, and biota. Its environmental fate is a complex interplay of slow degradation processes, including potential biodegradation and photolysis, and transport mechanisms dominated by sorption. The high potential for bioaccumulation and its inherent toxicity to aquatic organisms underscore the need for continued research and monitoring of this compound in the environment. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the environmental behavior of 4,4'-DDM and to develop strategies for mitigating its ecological impact.

References

-

OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing, Paris. [Link]

-

Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. [Link]

-

ECETOC. (n.d.). APPENDIX C: MEASUREMENT OF SORPTION (Kd). [Link]

-

OECD. (1992). Test No. 301: Ready Biodegradability. [Link]

-

Pan, X., et al. (2016). The potential degradation pathway of DDT by the isolate DDT-1 based on... ResearchGate. [Link]

-

Situ Biosciences. (n.d.). OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. [Link]

-

Situ Biosciences. (2025). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. [Link]

-

Product Compliance Specialists. (n.d.). OECD 106: Adsorption-desorption using a batch equilibrium method. [Link]

-

OECD. (2000). Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

-

California Environmental Protection Agency. (n.d.). Appendix H - Fish Bioconcentration Factors. OEHHA. [Link]

-

Hilaris Publisher. (2015). Biodegradation of DDT. [Link]

-

PubChem. (n.d.). 4,4'-Dichlorodiphenylmethane. National Center for Biotechnology Information. [Link]

-

Focht, D. D. (1970). Bacterial Degradation of Diphenylmethane, a DDT Model Substrate. Applied Microbiology, 20(4), 608–611. [Link]

-

Roy, K., et al. (2014). Predicting the bioconcentration factor of highly hydrophobic organic chemicals. Chemosphere, 112, 335-342. [Link]

-

PubChem. (n.d.). 4,4'-Dichlorodiphenyl sulfone. National Center for Biotechnology Information. [Link]

-

Cassani, S., & Kovarich, S. (2022). Predicting the Bioconcentration Factor in Fish from Molecular Structures. Toxics, 10(10), 581. [Link]

-

U.S. EPA. (2001). Fact Sheet: Correcting the Henry's Law Constant for Soil Temperature. [Link]

-

Basak, S. C., et al. (2014). Predicting the bioconcentration factor of highly hydrophobic organic chemicals. Chemosphere, 112, 335-342. [Link]

-

Papa, E., et al. (2022). Predicting the Bioconcentration Factor in Fish from Molecular Structures. Toxics, 10(10), 581. [Link]

-

3M Company. (n.d.). ACUTE TOXICITY TO AQUATIC INVERTEBRATES (DAPHNIA MAGNA). [Link]

-

Gramatica, P., & Giani, E. (2009). Reliable QSAR for estimating KOC for persistent organic pollutants: correlation with molecular connectivity indices. SAR and QSAR in Environmental Research, 20(3-4), 397-415. [Link]

-

GWDG. (n.d.). Henry's Law Constants. [Link]

-

U.S. EPA. (2005). Rule 57 Aquatic Values Data Sheet. [Link]

-

Li, Y., et al. (2023). The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. Molecules, 28(13), 5123. [Link]

-

Tan, B. (2018). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International, 31(1). [Link]

-

Mayer, F. L., & Ellersieck, M. R. (1986). Manual of Acute Toxicity: Interpretation and Data Base for 410 Chemicals and 66 Species of Freshwater Animals. U.S. Department of the Interior, Fish and Wildlife Service. [Link]

-

Ravikumar, A., et al. (2013). Predicting Henry's Law Constant and the Effect of Temperature on Henry's Law Constant. Industrial & Engineering Chemistry Research, 52(43), 15357-15365. [Link]

-

Environment and Climate Change Canada. (2023). Testing for toxicity to fish in our laboratories. [Link]

-

Anderson, B. S., et al. (2020). Swimming Behavior of Daphnia magna Is Altered by Pesticides of Concern, as Components of Agricultural Surface Water and in Acute Exposures. Toxics, 8(3), 63. [Link]

-

Bregolato, M., et al. (2022). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. sfera - Unife. [Link]

-

Pan, X., et al. (2016). The potential degradation pathway of DDT by the isolate DDT-1 based on... ResearchGate. [Link]

-

Purnomo, A. S., et al. (2021). The role and mechanisms of microbes in dichlorodiphenyltrichloroethane (DDT) and its residues bioremediation. Case Studies in Chemical and Environmental Engineering, 4, 100142. [Link]

-

U.S. Geological Survey. (2024). Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography. [Link]

-

Steinke, M. (2011). Henry's law constant calculation. [Link]

-

Howe, G. B., et al. (1987). Evaluation and Prediction of Henry's Law Constants and Aqueous Solubilities for Solvents and Hydrocarbon Fuel Components. Defense Technical Information Center. [Link]

-

Suzuki, S., et al. (1993). Identification of Photodegradation Products of DDT in Water. Journal of Agricultural and Food Chemistry, 41(11), 2154-2158. [Link]

-

U.S. EPA. (1998). SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals. [Link]

-

Yakushijin, K., et al. (2013). Homogeneous hydrolysis of 4,4'-Methylenediphenyl diisocyanate (MDI) in water. Journal of the American Chemical Society, 135(1), 384-391. [Link]

-

Li, X., et al. (2023). Catalytic Degradation of Triphenylmethane Dyes with an Iron Porphyrin Complex as a Cytochrome P450 Model. International Journal of Molecular Sciences, 24(14), 11559. [Link]

-

European Chemicals Agency. (2017). QSAR Prediction Reporting Format (QPRF) for the log Koc estimation of Phthalic anhydride. [Link]

-

Cheng, A., & Merz, K. M. (2003). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of medicinal chemistry, 46(17), 3572-3580. [Link]

-

Cronin, M. T., et al. (2020). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Alternatives to laboratory animals: ATLA, 48(5-6), 237-252. [Link]

-

Mansouri, K., et al. (2016). QMRF - Title: KOC model for the soil adsorption coefficient prediction from OPERA models. ResearchGate. [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. gcms.cz [gcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. The role and mechanisms of microbes in dichlorodiphenyltrichloroethane (DDT) and its residues bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurolab.net [eurolab.net]

- 7. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 8. oecd.org [oecd.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 14. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. scispace.com [scispace.com]

- 18. Henry's Law Constants [henrys-law.org]

- 19. researchgate.net [researchgate.net]

- 20. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. ready.noaa.gov [ready.noaa.gov]

- 23. york.ac.uk [york.ac.uk]

- 24. researchgate.net [researchgate.net]

- 25. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 27. Testing for toxicity to fish in our laboratories - Canada.ca [canada.ca]

- 28. Swimming Behavior of Daphnia magna Is Altered by Pesticides of Concern, as Components of Agricultural Surface Water and in Acute Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. sfera.unife.it [sfera.unife.it]

- 31. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry [pubs.usgs.gov]

An In-Depth Technical Guide to the Toxicological Profile of 4,4'-Dichlorodiphenylmethane

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive analysis of the current toxicological understanding of 4,4'-Dichlorodiphenylmethane (CAS No. 101-76-8). As a chlorinated aromatic hydrocarbon, this compound and its structural analogs are of interest within the scientific and drug development communities. This guide is structured to provide a thorough overview, beginning with its fundamental chemical and physical properties and extending to a detailed discussion of its known toxicological profile.

A significant challenge in compiling this guide has been the notable scarcity of specific toxicological data for 4,4'-Dichlorodiphenylmethane. While information on related compounds such as DDT and dichlorobenzenes is more readily available, direct extrapolation of these findings is not scientifically rigorous. Therefore, this guide will present the available data for 4,4'-Dichlorodiphenylmethane and, where such data is absent, will outline the standard experimental protocols that would be employed to ascertain the missing toxicological information. This approach is intended to not only summarize the current state of knowledge but also to provide a clear framework for future research and a robust toxicological evaluation of this compound.

Chemical Identity and Physicochemical Properties

4,4'-Dichlorodiphenylmethane, also known as bis(p-chlorophenyl)methane, is a chlorophenylmethane where two hydrogen atoms of methane are substituted by p-chlorophenyl groups[1][2]. It is classified as a member of the monochlorobenzenes[1]. Understanding its physicochemical properties is fundamental to predicting its environmental fate, bioavailability, and potential for bioaccumulation.

Table 1: Physicochemical Properties of 4,4'-Dichlorodiphenylmethane

| Property | Value | Reference(s) |

| CAS Number | 101-76-8 | [1] |

| Molecular Formula | C₁₃H₁₀Cl₂ | [3] |

| Molecular Weight | 237.12 g/mol | [4][3] |

| Appearance | Colorless solid | [3] |

| Melting Point | 55.5 °C | [1] |

| Boiling Point | 145-160 °C @ 2 Torr | [1] |

| Density | 1.365 g/cm³ | [1] |

| LogP (Octanol/Water Partition Coefficient) | 5.15 | |

| Water Solubility | Data not available | |

| Vapor Pressure | Data not available |

The high LogP value suggests a lipophilic nature, indicating a potential for bioaccumulation in fatty tissues[2].

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

A thorough understanding of a compound's ADME profile is crucial for risk assessment. Unfortunately, there is a significant lack of specific experimental data on the toxicokinetics of 4,4'-Dichlorodiphenylmethane in any species.

Data Gaps and Proposed Experimental Investigation:

To elucidate the ADME profile of 4,4'-Dichlorodiphenylmethane, a series of in vivo studies, typically in a rodent model (e.g., Sprague-Dawley rats), would be required. These studies would ideally follow OECD guidelines and involve the administration of a radiolabeled form of the compound to track its fate within the organism.

Proposed Experimental Workflow for Toxicokinetic Analysis

Caption: Proposed experimental workflow for determining the ADME profile of 4,4'-Dichlorodiphenylmethane.

Acute and Chronic Toxicity

Acute Toxicity

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,4'-Dichlorodiphenylmethane is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4)[1][4]. This classification is supported by acute toxicity studies in rodents.

Table 2: Acute Oral Toxicity of 4,4'-Dichlorodiphenylmethane

| Species | Route | Value | Reference(s) |

| Rat | Oral | LD₅₀: 1000 mg/kg | [1] |

| Mouse | Oral | LDL₀: 1500 mg/kg | [1] |

These values indicate moderate acute toxicity following oral ingestion[1].

Subchronic and Chronic Toxicity

There is a lack of publicly available data from subchronic (e.g., 28- or 90-day studies) or chronic (e.g., 2-year bioassays) toxicity studies on 4,4'-Dichlorodiphenylmethane. Such studies are essential for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Proposed Experimental Protocol: 90-Day Subchronic Oral Toxicity Study (Following OECD Guideline 408)

-

Test System: Typically, Sprague-Dawley rats are used, with an equal number of males and females per group.

-

Administration: The test substance is administered orally, usually via gavage or in the diet, for 90 consecutive days.

-

Dose Levels: A control group and at least three dose levels are used. The highest dose should induce some toxicity but not mortality.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical chemistry parameters are assessed at the end of the study.

-

Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and a comprehensive set of tissues is examined microscopically.

Genotoxicity

The potential for a compound to induce genetic mutations or chromosomal damage is a critical toxicological endpoint. There are currently no available genotoxicity data for 4,4'-Dichlorodiphenylmethane. In contrast, the related compound paradichlorobenzene is not considered to be DNA reactive, genotoxic, or mutagenic[4].

Proposed Experimental Protocol: In Vitro Bacterial Reverse Mutation Test (Ames Test; Following OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Caption: A simplified workflow for the Ames test to evaluate the mutagenic potential of 4,4'-Dichlorodiphenylmethane.

A positive result in the Ames test would indicate mutagenic potential and would necessitate further in vivo genotoxicity studies, such as a micronucleus test in rodents (OECD Guideline 474).

Carcinogenicity

There are no specific carcinogenicity studies available for 4,4'-Dichlorodiphenylmethane. For related compounds, the National Toxicology Program (NTP) found "clear evidence of carcinogenicity" for paradichlorobenzene in male rats and both sexes of mice[4].

Proposed Experimental Protocol: Carcinogenicity Bioassay (Following OECD Guideline 451)

A 2-year rodent bioassay is the standard for assessing the carcinogenic potential of a chemical. This involves chronic exposure of rats and mice to the test substance, followed by a comprehensive histopathological evaluation of tissues for the presence of tumors.

Reproductive and Developmental Toxicity